4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C12H11ClN2 . It is an aniline derivative and has been synthesized and tested as a corrosion inhibitor in acid medium for mild steel .
Synthesis Analysis
The compound was synthesized by a simple and inexpensive method . The synthesis of such compounds often involves the use of various metal hydrides reagents such as sodium borohydride . The synthesis of similar compounds has been reported in the literature, involving the remodeling of (Aza)indole/Benzofuran skeletons .Molecular Structure Analysis
The crystal structure of a similar compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been reported . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .Chemical Reactions Analysis
The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . The study explored the kinetics and mechanistic behavior of N,N′-pyridyl Pd (II) complexes .Physical And Chemical Properties Analysis
The molecular weight of 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is 218.68 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Crystal Structure Analysis
- Application Summary: The compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a secondary amine similar to the one you mentioned, was studied for its crystal structure .
- Methods of Application: The structure was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, with sodium borohydride. The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
- Results: The study provided a detailed crystal structure of the compound, which can be useful in further chemical studies and applications .
2. Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring structure similar to the one in your compound, is widely used in drug discovery due to its versatility .
- Methods of Application: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .
- Results: The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .
Future Directions
properties
IUPAC Name |
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFIVYJESEJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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